molecular formula C13H18N2O4S B11020974 3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine

3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine

Cat. No.: B11020974
M. Wt: 298.36 g/mol
InChI Key: YEAYJURIIDTPPJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl group attached to a 4-nitrophenyl group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is unique due to its specific substitution pattern and the presence of both nitro and sulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18N2O4S/c1-10-7-11(2)9-14(8-10)20(18,19)13-5-3-12(4-6-13)15(16)17/h3-6,10-11H,7-9H2,1-2H3

InChI Key

YEAYJURIIDTPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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